Cas no 1351659-97-6 (1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate)

1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate 化学的及び物理的性質
名前と識別子
-
- 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate
- VU0538100-1
- 1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate
- F6229-0163
- 1-methyl-1H-benzo[d]imidazol-5-yl 2-(4-isopropylphenoxy)acetate
- AKOS024540494
- (1-methylbenzimidazol-5-yl) 2-(4-propan-2-ylphenoxy)acetate
- 1351659-97-6
-
- インチ: 1S/C19H20N2O3/c1-13(2)14-4-6-15(7-5-14)23-11-19(22)24-16-8-9-18-17(10-16)20-12-21(18)3/h4-10,12-13H,11H2,1-3H3
- InChIKey: YYJLNSBUYOSIHT-UHFFFAOYSA-N
- SMILES: O(CC(=O)OC1C=CC2=C(C=1)N=CN2C)C1C=CC(=CC=1)C(C)C
計算された属性
- 精确分子量: 324.14739250g/mol
- 同位素质量: 324.14739250g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 24
- 回転可能化学結合数: 6
- 複雑さ: 421
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.4Ų
- XLogP3: 4
1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6229-0163-10mg |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6229-0163-100mg |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 100mg |
$248.0 | 2023-09-09 | ||
Life Chemicals | F6229-0163-1mg |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6229-0163-4mg |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6229-0163-15mg |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6229-0163-40mg |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6229-0163-50mg |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F6229-0163-75mg |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6229-0163-10μmol |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6229-0163-2μmol |
1-methyl-1H-1,3-benzodiazol-5-yl 2-[4-(propan-2-yl)phenoxy]acetate |
1351659-97-6 | 2μmol |
$57.0 | 2023-09-09 |
1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate 関連文献
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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7. Back matter
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetateに関する追加情報
Comprehensive Overview of 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate (CAS No. 1351659-97-6)
The compound 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate (CAS No. 1351659-97-6) is a specialized organic molecule with a unique structural framework. Its chemical name reflects the presence of a benzodiazol ring system, which is a fused heterocycle containing nitrogen atoms, and a phenoxyacetate moiety, which is esterified with a propan-2-yl (isopropyl) group. This combination of functional groups makes it a subject of interest in various research fields, including medicinal chemistry, material science, and agrochemical applications.
In recent years, the demand for novel heterocyclic compounds like 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate has surged due to their potential applications in drug discovery and development. Researchers are particularly intrigued by the benzodiazol core, which is known for its bioactivity and versatility in pharmaceutical design. The phenoxyacetate segment, on the other hand, is often associated with herbicidal and fungicidal properties, making this compound a candidate for agrochemical innovation.
The synthesis of CAS No. 1351659-97-6 involves multi-step organic reactions, including esterification and heterocyclic ring formation. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing emphasis on sustainable chemistry, scientists are also exploring greener synthetic routes to produce this compound with minimal environmental impact.
From a commercial perspective, 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate is gaining traction in niche markets. Its potential as a building block for high-value intermediates in pharmaceuticals and agrochemicals has attracted attention from manufacturers and R&D institutions. The compound's stability under various conditions further enhances its appeal for industrial applications.
One of the most frequently asked questions about CAS No. 1351659-97-6 revolves around its solubility and compatibility with other chemicals. Studies indicate that it exhibits moderate solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO), which is advantageous for formulation development. Additionally, its thermal stability makes it suitable for processes requiring elevated temperatures.
In the context of current trends, the exploration of benzodiazol-based compounds aligns with the broader interest in nitrogen-containing heterocycles. These structures are pivotal in the design of kinase inhibitors, antimicrobial agents, and other therapeutic modalities. The phenoxyacetate moiety, meanwhile, is being investigated for its role in enhancing bioavailability and target specificity in drug molecules.
Another area of interest is the computational modeling of 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses are being conducted to predict its interactions with biological targets. These in silico approaches are invaluable for accelerating the discovery of new applications.
As the scientific community continues to uncover the potential of CAS No. 1351659-97-6, regulatory considerations remain paramount. While the compound is not classified as hazardous, thorough toxicological assessments are essential to ensure its safe handling and use. Researchers are encouraged to adhere to Good Laboratory Practices (GLP) when working with this material.
In summary, 1-methyl-1H-1,3-benzodiazol-5-yl 2-4-(propan-2-yl)phenoxyacetate represents a promising candidate for diverse applications. Its unique chemical profile, combined with the growing demand for innovative heterocyclic compounds, positions it as a valuable asset in both academic and industrial settings. Future research will likely focus on optimizing its synthesis, expanding its utility, and elucidating its mechanism of action in various contexts.
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